molecular formula C15H19NO3 B8508693 Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate

Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No.: B8508693
M. Wt: 261.32 g/mol
InChI Key: YTWSPTREDRLNME-UHFFFAOYSA-N
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Description

Benzyl (4-hydroxybicyclo[221]heptan-1-yl)carbamate is a chemical compound with the molecular formula C15H19NO3 It is known for its unique bicyclic structure, which includes a carbamate group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxybicyclo[2.2.1]heptan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of benzyl 4-oxobicyclo[2.2.1]heptan-1-ylcarbamate.

    Reduction: Formation of benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylamine: Similar structure but lacks the carbamate group.

    Benzyl 4-oxobicyclo[2.2.1]heptan-1-ylcarbamate: Similar structure but with a carbonyl group instead of a hydroxyl group.

    Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylacetate: Similar structure but with an acetate group instead of a carbamate group.

Uniqueness

Benzyl (4-hydroxybicyclo[221]heptan-1-yl)carbamate is unique due to the presence of both a hydroxyl group and a carbamate group on a bicyclic scaffold

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl N-(4-hydroxy-1-bicyclo[2.2.1]heptanyl)carbamate

InChI

InChI=1S/C15H19NO3/c17-13(19-10-12-4-2-1-3-5-12)16-14-6-8-15(18,11-14)9-7-14/h1-5,18H,6-11H2,(H,16,17)

InChI Key

YTWSPTREDRLNME-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, a nitrogen inlet, and a 125 mL addition funnel. The flask was flushed with nitrogen and charged with 4-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid (53 g, 339 mmol) and anhydrous toluene (350 mL). The reaction mixture was cooled to 10° C. and treated with benzyl alcohol (175 mL, 1.695 mol). The reaction mixture was then slowly treated with DIEA (118 mL, 678 mmol) and diphenylphosphonic azide (87.7 mL, 407 mmol). The reaction mixture was slowly heated up to 50° C. when off-gassing began. The heating mantle was removed and the reaction mixture slowly exothermed up to 75° C. while off-gassing considerably. The reaction was heated to 110° C. and stirred for 20 h when TLC analysis (10% methanol/ethyl acetate) indicated a complete reaction. The reaction mixture was concentrated to remove solvent and partitioned between ethyl acetate (1.2 L) and brine (700 mL). The organic layer was dried over sodium sulfate, concentrated, and purified by silica gel chromatography (20-60% ethyl acetate/hexane) providing 61 g (69%) of benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylcarbamate; MS (ESI) m/z 260.1 [M+1]−
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Name
Quantity
118 mL
Type
reactant
Reaction Step Four
Name
diphenylphosphonic azide
Quantity
87.7 mL
Type
reactant
Reaction Step Four

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